molecular formula C10H8Br2N2O2 B13028290 2,3-Dibromo-6,7-dimethoxyquinoxaline

2,3-Dibromo-6,7-dimethoxyquinoxaline

Cat. No.: B13028290
M. Wt: 347.99 g/mol
InChI Key: DHRVYVIQXYOGBU-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dimethoxyquinoxaline is a halogenated quinoxaline derivative characterized by bromine atoms at the 2- and 3-positions and methoxy groups at the 6- and 7-positions of the quinoxaline core. This compound is primarily utilized in the synthesis of macrocyclic structures, such as polyazamacrocycles, via palladium-catalyzed diamination reactions, which enable the incorporation of amine functionalities into complex frameworks .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

2,3-dibromo-6,7-dimethoxyquinoxaline

InChI

InChI=1S/C10H8Br2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3

InChI Key

DHRVYVIQXYOGBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dimethoxyquinoxaline typically involves the bromination of 6,7-dimethoxyquinoxaline. One common method includes the reaction of 6,7-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent recovery, product isolation, and purification to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-6,7-dimethoxyquinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
2,3-Dibromo-6,7-dimethoxyquinoxaline C10H8Br2N2O2 ~356.00* Br (2,3); OMe (6,7) Macrocycle synthesis
2,3-Dichloro-6,7-dimethoxyquinoxaline C10H8Cl2N2O2 259.09 Cl (2,3); OMe (6,7) Polymer cross-linking
6,7-Dimethoxy-2,3-dimethylquinoxaline C12H14N2O2 218.26 Me (2,3); OMe (6,7) Stable intermediate
2,3-Dibromo-6,7-dichloroquinoxaline C8H2Br2Cl2N2 356.83 Br (2,3); Cl (6,7) High halogen content for niche synthesis

Research Findings and Key Differences

Reactivity in Synthesis :

  • Brominated derivatives exhibit superior reactivity in Pd-catalyzed reactions compared to chlorinated analogs, enabling higher yields in macrocycle formation .
  • Dichloro derivatives are preferred for applications requiring long-term stability, such as polymer cross-linking .

Structural Influence on Applications :

  • Methoxy groups enhance solubility, making dimethoxy derivatives suitable for solution-phase reactions .
  • Methyl groups reduce electrophilicity, limiting substitution reactions but improving thermal stability .

Safety Profiles :

  • Chlorinated compounds show moderate hazards (e.g., skin/eye irritation), while hydroxylated variants pose higher toxicity risks .

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